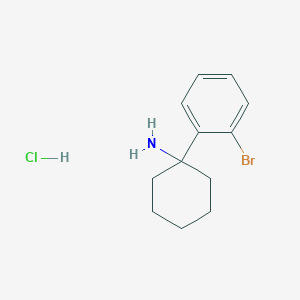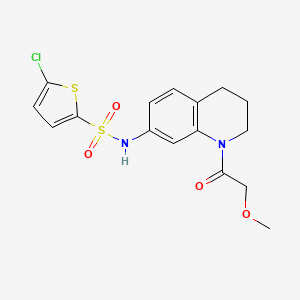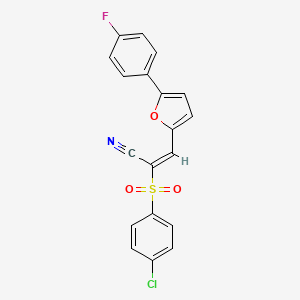
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Serotonin Uptake Inhibition
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride has been studied for its role in serotonin uptake inhibition. Fuller et al. (1978) found that its analogue, 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, is a potent antagonist of serotonin depletion in the brain, highlighting its potential in neuropharmacological applications (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).
Chemical Synthesis
The compound has also been utilized in chemical synthesis. Lygin & Meijere (2009) demonstrated its use in the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing its versatility in organic chemistry (Lygin & Meijere, 2009).
Optical Activity Studies
In the field of chiral chemistry, Nohira, Ehara, & Miyashita (1970) explored the optical activity of trans-2-aminocyclohexanecarboxylic acids and derivatives, which are structurally related to 1-(2-bromophenyl)cyclohexan-1-amine hydrochloride, indicating its significance in studying optical isomerism (Nohira, Ehara, & Miyashita, 1970).
Polymerization and Material Science
The compound's derivatives have also found applications in polymerization and material science. Bauld et al. (1996) discussed the use of a related compound, tris(4-bromophenyl)aminium, in radical polymerization mechanisms, which could have implications for the development of new polymeric materials (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Mechano-Electrical Properties
In an application related to electronics, Kagathara & Parsania (2001) investigated the mechano-electrical properties of epoxy laminates from derivatives of halogenated bisphenol-C resins, which may include compounds structurally similar to 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride. This research highlights its potential use in the field of electrical engineering (Kagathara & Parsania, 2001).
特性
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12;/h2-3,6-7H,1,4-5,8-9,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTXQXKHBPZBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2365044.png)

![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)


![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)
![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)
![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)